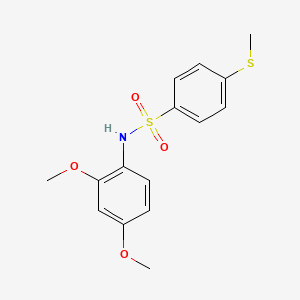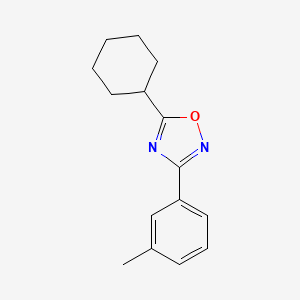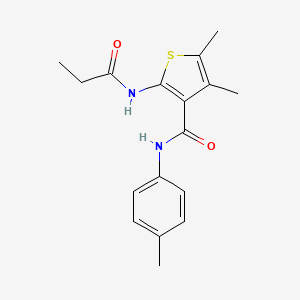![molecular formula C11H10N2O2 B5851222 1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione, commonly known as MPTP, is a chemical compound that has been extensively studied for its neurotoxic effects. MPTP is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease. MPTP has been used extensively in research to model Parkinson's disease and study its underlying mechanisms.
Mechanism of Action
MPTP is converted to MPP+ by monoamine oxidase-B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and mitochondrial dysfunction. This ultimately results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its neurotoxic effects. MPTP-induced Parkinsonism in animal models leads to a loss of dopaminergic neurons in the substantia nigra, resulting in motor deficits similar to those seen in Parkinson's disease. MPTP also leads to oxidative stress, mitochondrial dysfunction, and inflammation, which have been implicated in the pathogenesis of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using MPTP in lab experiments is that it selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease. This makes it a valuable tool for studying the disease and testing potential treatments. However, one limitation of using MPTP is that it is a potent neurotoxin and can be dangerous if mishandled. Additionally, the use of MPTP in animal models may not fully replicate the complex pathogenesis of Parkinson's disease in humans.
Future Directions
There are several future directions for research involving MPTP. One area of focus is the development of neuroprotective agents that can prevent or mitigate the neurotoxic effects of MPTP. Another area of focus is the identification of biomarkers that can be used to diagnose Parkinson's disease at an earlier stage. Additionally, there is ongoing research into the role of inflammation, oxidative stress, and mitochondrial dysfunction in Parkinson's disease, which may lead to new treatments for the disease.
Synthesis Methods
MPTP can be synthesized in several ways, including the reaction of 4-methylphenylamine with maleic anhydride or the reaction of 4-methylphenylhydrazine with diethyl maleate. The resulting product is then oxidized with potassium permanganate to form MPTP.
Scientific Research Applications
MPTP has been widely used in scientific research to study Parkinson's disease and its underlying mechanisms. MPTP-induced Parkinsonism in animal models has been used to study the effects of various drugs and treatments on the disease. MPTP has also been used to study the role of oxidative stress, mitochondrial dysfunction, and inflammation in Parkinson's disease.
properties
IUPAC Name |
1-(4-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)12-13-10(14)6-7-11(13)15/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFJWXBYJMDKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)



![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)

![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)